molecular formula C11H15F3O3SSi B12583670 Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester CAS No. 500734-44-1

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester

Katalognummer: B12583670
CAS-Nummer: 500734-44-1
Molekulargewicht: 312.38 g/mol
InChI-Schlüssel: PSZVUIHVTGEIPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethanesulfonic acid group, a 5-methyl group, and a trimethylsilyl group attached to a phenyl ester. Its structure imparts distinct chemical reactivity and stability, making it valuable in synthetic chemistry and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester typically involves the reaction of trifluoromethanesulfonic acid with a suitable phenyl ester precursor. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trifluoromethanesulfonic acid, phenyl esters, and trimethylsilyl chloride. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process may include steps such as purification, distillation, and crystallization to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce reduced phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester involves its interaction with molecular targets through various pathways. The trifluoromethanesulfonic acid group imparts strong electrophilic properties, enabling the compound to participate in nucleophilic substitution reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanesulfonic acid, trifluoro-, 2-methoxy-6-(trimethylsilyl)phenyl ester
  • Methanesulfonic acid, trifluoro-, 3,6-dimethyl-2-(trimethylsilyl)phenyl ester
  • Methanesulfonic acid, trifluoro-, 4-methyl-2-(trimethylsilyl)phenyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 5-methyl group and the trimethylsilyl group enhances its utility in various synthetic applications .

Eigenschaften

CAS-Nummer

500734-44-1

Molekularformel

C11H15F3O3SSi

Molekulargewicht

312.38 g/mol

IUPAC-Name

(5-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C11H15F3O3SSi/c1-8-5-6-10(19(2,3)4)9(7-8)17-18(15,16)11(12,13)14/h5-7H,1-4H3

InChI-Schlüssel

PSZVUIHVTGEIPI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.